molecular formula C11H7ClF3N3O2 B3004383 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole CAS No. 1006441-97-9

4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B3004383
CAS No.: 1006441-97-9
M. Wt: 305.64
InChI Key: NDHVKWNEAYCBDM-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to a pyrazole ring

Properties

IUPAC Name

4-chloro-3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2/c12-9-6-17(16-10(9)18(19)20)5-7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHVKWNEAYCBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzyl ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

    Pyrazole Formation: Cyclization to form the pyrazole ring.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and specialized reagents for trifluoromethylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the substituent, but may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves several key steps:

  • Nitration : Introduction of the nitro group to the benzyl ring.
  • Chlorination : Substitution of a hydrogen atom with a chlorine atom.
  • Trifluoromethylation : Introduction of the trifluoromethyl group.
  • Pyrazole Formation : Cyclization to form the pyrazole ring.

These steps require specific reaction conditions, including the use of strong acids for nitration and chlorinating agents for chlorination.

Chemistry

4-Chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.

Biology

Research indicates that this compound may exhibit bioactive properties, particularly:

  • Antimicrobial Activity : Studies have suggested its potential effectiveness against various pathogens.
  • Anticancer Properties : Preliminary investigations show promise in inhibiting cancer cell growth by interacting with specific molecular targets.

Medicine

The compound is being explored for its role in drug development, particularly due to its ability to interact with biological targets relevant to disease mechanisms. Its trifluoromethyl group enhances membrane permeability, potentially increasing bioavailability.

Industry

In industrial applications, 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is utilized in developing new materials with enhanced stability and reactivity. This includes applications in agrochemicals and specialty chemicals .

Chemical Reactions and Mechanism of Action

The mechanism of action involves interactions with enzymes or receptors within biological systems. The structural components—trifluoromethyl, nitro, and chloro groups—contribute to its reactivity and binding affinity.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell wall synthesis.

Case Study 2: Anticancer Research

In vitro studies conducted on breast cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis. The presence of the trifluoromethyl group was noted to enhance its efficacy by improving cellular uptake.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. The nitro and chloro groups may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitrobenzotrifluoride: Shares the chloro, nitro, and trifluoromethyl groups but lacks the pyrazole ring.

    4-chloro-3-nitro-1H-pyrazole: Similar structure but without the benzyl group.

    3-nitro-4-chlorobenzotrifluoride: Similar functional groups but different substitution pattern.

Uniqueness

4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is unique due to the combination of its functional groups and the presence of the pyrazole ring, which can confer specific chemical and biological properties not found in the similar compounds listed above.

Biological Activity

4-Chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves several key steps:

  • Nitration : Introduction of the nitro group to the benzyl ring.
  • Chlorination : Substitution of a hydrogen atom with a chlorine atom.
  • Trifluoromethylation : Addition of the trifluoromethyl group.
  • Pyrazole Formation : Cyclization to form the pyrazole ring.

Each reaction requires specific conditions, such as strong acids for nitration and chlorinating agents for chlorination .

Antiparasitic Properties

Recent studies have highlighted the antiparasitic properties of trifluoromethylated pyrazoles, including derivatives similar to 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole. A study evaluated various trifluoromethylated pyrazoles against Leishmania amazonensis and Trypanosoma cruzi, pathogens responsible for leishmaniasis and Chagas disease, respectively. The results indicated that compounds with bulky groups at the para position exhibited superior antiparasitic effects .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds derived from 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole have shown promising activity against various cancer cell lines. In vitro studies demonstrated that certain derivatives had IC50 values in the micromolar range against cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) .

CompoundCell LineIC50 (µM)
Example AMCF73.79
Example BSF-26812.50
Example CNCI-H46042.30

The mechanism by which 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole exerts its biological effects is multifaceted:

  • Interaction with Enzymes : The compound may inhibit specific enzymes critical for cellular processes in parasites and cancer cells.
  • Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interaction with intracellular targets.
  • Reactive Oxygen Species (ROS) : Some studies suggest that the compound induces oxidative stress in target cells, leading to apoptosis .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives:

  • Leishmaniasis Treatment : A derivative was tested in vivo and showed significant reduction in parasite load in infected mice models.
  • Cancer Cell Line Studies : A series of derivatives were screened against multiple cancer cell lines, with some exhibiting selective cytotoxicity without affecting normal cells.

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole?

Methodological Answer:

  • Synthetic Routes :
    • Nucleophilic Substitution : React 3-(trifluoromethyl)benzyl chloride with a pre-functionalized pyrazole precursor (e.g., 3-nitro-4-chloro-1H-pyrazole) under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the benzyl group .
    • Multi-Step Functionalization : Adapt protocols from analogous pyrazole syntheses, such as sequential nitration, chlorination, and benzylation, using HNO₃/H₂SO₄ for nitration and SOCl₂ for chlorination .
  • Purification :
    • Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water mixtures) to isolate the target compound .
    • Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with LC-MS (expected [M+H]⁺ ion) .

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Identify benzyl protons (δ ~4.5–5.5 ppm for CH₂) and aromatic protons (δ ~7.0–8.5 ppm for trifluoromethylbenzyl and pyrazole rings). The nitro group deshields adjacent pyrazole carbons (δC ~140–150 ppm) .
  • Mass Spectrometry :
    • High-resolution MS (HRMS) to confirm molecular formula (C₁₂H₈ClF₃N₃O₂). Expected fragments include loss of NO₂ (m/z ~305) and Cl (m/z ~269) .
  • IR :
    • Detect NO₂ asymmetric stretch (~1520 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • Toxicity Mitigation :
    • Use fume hoods to avoid inhalation of dust/aerosols; wear nitrile gloves and safety goggles .
    • Store in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Emergency Protocols :
    • Skin contact: Rinse with water for 15 minutes; eye exposure: Use saline wash and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability under varying conditions?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry using B3LYP/6-31G(d) to assess electronic effects (e.g., nitro group electron-withdrawing impact on pyrazole ring stability) .
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
  • MD Simulations :
    • Simulate solvation in DMSO or ethanol to predict solubility trends and aggregation behavior .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Analysis :
    • Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cellular viability) to differentiate target-specific vs. off-target effects .
  • Metabolic Stability :
    • Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .

Q. How can X-ray crystallography elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Crystal Structure Determination :
    • Grow single crystals via slow evaporation (e.g., from dichloromethane/hexane). Solve structure using SHELX and refine with Olex2 .
    • Analyze intermolecular interactions (e.g., π-π stacking of benzyl groups) to guide SAR for ligand-receptor binding .

Q. What methodologies validate the compound’s role in catalytic or material science applications?

Methodological Answer:

  • Catalytic Screening :
    • Test as a ligand in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under varying conditions (e.g., solvent, base) to optimize yield .
  • Material Characterization :
    • Use TGA/DSC to assess thermal stability (>200°C suggests suitability for high-temperature applications) .
    • UV-Vis spectroscopy to evaluate electronic transitions for optoelectronic material potential .

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